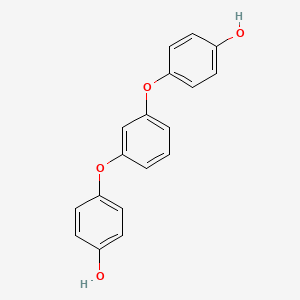

1,3-Bis(4-hydroxyphenoxy)benzene

Descripción general

Descripción

1,3-Bis(4-hydroxyphenoxy)benzene, also known as BHPB, is a synthetic compound that has been used in a variety of scientific applications, including in organic synthesis and as a starting material for the synthesis of various heterocyclic compounds. It is an important building block for pharmaceuticals, dyes, and other materials. BHPB is a white, crystalline solid with a melting point of 138°C and a boiling point of 269°C. It is soluble in acetone, ethanol, and other organic solvents.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

1,3-Bis(4-hydroxyphenoxy)benzene is a precursor for compounds with amphoteric properties in acid-base behavior and for symmetrical bisphenolic Mannich derivatives of biological interest. These derivatives are crucial for the production of thermally stable plastics, such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials have significant use in creating positive-working photosensitive polymer precursor compositions for electric interlayer insulators and protective films in semiconductors (Imoto et al., 2010).

Polymer Research and Synthesis

Advanced Material Development

This compound is used in the development of advanced materials like luminescent dirhenium(I)-based helicates and mesocates. These materials exhibit dual emissions in both solution and solid state, offering potential applications in the fields of photophysics and materials science (Shankar et al., 2014).

Structural Analysis in Polymer Modeling

The compound serves as a model for studying molecular and crystal structures of polymers. Its derivatives are used as monomers in the synthesis of polyarylates, allowing detailed examination of molecular packing, intermolecular interactions, and molecular geometry in polymer science (Lindeman et al., 1987).

Applications in Polyether Synthesis

This compound is involved in the synthesis of multicyclic polyethers. Its reactions with various compounds lead to the formation of these polyethers, which are characterized for their amorphous nature and unique properties, finding applications in various fields like material engineering and chemistry (Kricheldorf et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1,3-Bis(4-hydroxyphenoxy)benzene are currently unknown

Mode of Action

, suggesting that it may have a specific mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

4-[3-(4-hydroxyphenoxy)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLPIPXJJJUBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)OC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347822 | |

| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126716-90-3 | |

| Record name | 1,3-Bis(4-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)